4-Piperazin-2-ylaniline
Description
Significance of Piperazine-Aniline Scaffolds in Contemporary Organic Chemistry
The piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is recognized as a "privileged scaffold" in medicinal chemistry. researchgate.netresearchgate.nettandfonline.com This designation stems from its frequent appearance in a wide array of biologically active compounds and its ability to impart favorable physicochemical and pharmacokinetic properties. researchgate.netnih.gov The two nitrogen atoms of the piperazine core provide sites for chemical modification, allowing for the introduction of various substituents to modulate properties such as solubility, basicity, and receptor-binding interactions. researchgate.netnih.gov
When combined with an aniline (B41778) moiety, the resulting piperazine-aniline scaffold creates a bifunctional molecule with a rich chemical reactivity. The aniline portion, an amino group attached to a benzene (B151609) ring, is a key precursor in the synthesis of numerous pharmaceuticals, dyes, and polymers. ontosight.ai The presence of both the piperazine and aniline functionalities within a single molecule offers a unique combination of properties. For instance, the piperazine moiety can enhance aqueous solubility, a crucial factor for drug bioavailability, while the aniline group provides a reactive handle for a variety of chemical transformations, including oxidation, reduction, and substitution reactions. chembk.com This dual nature makes piperazine-aniline scaffolds highly valuable in the construction of complex molecules with diverse biological activities. researchgate.net
Overview of 4-Piperazin-2-ylaniline as a Multifaceted Synthetic Building Block
This compound, with its specific substitution pattern, serves as a key intermediate in organic synthesis. The strategic placement of the piperazine and aniline groups on the phenyl ring allows for regioselective reactions, enabling chemists to build molecular complexity in a controlled manner. The primary amine of the aniline group and the secondary amines of the piperazine ring exhibit different reactivities, providing orthogonal handles for synthetic manipulations.
The synthesis of this compound and its derivatives can be achieved through various established methods. A common approach involves the nucleophilic aromatic substitution of a suitably substituted nitrobenzene (B124822) with piperazine, followed by the reduction of the nitro group to an aniline. nih.gov For instance, the reaction of 2-fluoronitrobenzene with piperazine derivatives can yield the corresponding nitro-substituted piperazinylbenzene, which can then be reduced to the desired aniline. Another synthetic strategy is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.
The versatility of this compound as a building block is evident in the diverse range of derivatives that can be synthesized. The nitrogen atoms of the piperazine ring can undergo N-alkylation and N-acylation reactions to introduce a wide variety of functional groups. nih.gov These modifications are instrumental in fine-tuning the biological activity and pharmacokinetic profile of the resulting molecules. researchgate.net The aniline moiety, on the other hand, can participate in reactions such as diazotization followed by coupling reactions, or condensation with carbonyl compounds to form Schiff bases. ijrpc.com
Research Trajectories and Future Prospects for this compound
Current research involving this compound and its derivatives is largely focused on the development of novel therapeutic agents. The piperazine-aniline scaffold is a common feature in compounds targeting a range of diseases, including cancer, infectious diseases, and neurological disorders. researchgate.netsmolecule.com For example, derivatives of similar piperazine-containing anilines have been investigated for their potential as antimalarial agents, kinase inhibitors, and modulators of neurotransmitter receptors.
The future of this compound research appears promising, with several key areas of exploration. One significant direction is the application of this scaffold in the design of inhibitors for specific enzymes or protein-protein interactions that are implicated in disease pathways. The ability to readily diversify the substituents on both the piperazine and aniline moieties allows for the creation of large libraries of compounds for high-throughput screening.
Furthermore, the integration of computational modeling and in silico screening is expected to accelerate the discovery of new lead compounds based on the this compound core. These computational approaches can help predict the binding affinity of different derivatives to a target protein, guiding the synthetic efforts towards the most promising candidates. acs.orgdundee.ac.uk The continued exploration of novel synthetic methodologies will also play a crucial role in expanding the chemical space accessible from this versatile building block. As our understanding of the structure-activity relationships of piperazine-aniline derivatives deepens, this compound is poised to remain a valuable tool in the armamentarium of medicinal chemists and materials scientists.
Properties
CAS No. |
779299-98-8 |
|---|---|
Molecular Formula |
C10H15N3 |
Molecular Weight |
177.25 g/mol |
IUPAC Name |
4-piperazin-2-ylaniline |
InChI |
InChI=1S/C10H15N3/c11-9-3-1-8(2-4-9)10-7-12-5-6-13-10/h1-4,10,12-13H,5-7,11H2 |
InChI Key |
OVPROXCERHBLGN-UHFFFAOYSA-N |
SMILES |
C1CNC(CN1)C2=CC=C(C=C2)N |
Canonical SMILES |
C1CNC(CN1)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Synthetic Methodologies and Optimized Reaction Pathways for 4 Piperazin 2 Ylaniline
Conventional Synthetic Routes to 4-Piperazin-2-ylaniline
Conventional methods for the synthesis of this compound and its derivatives often rely on well-established organic reactions. These routes typically involve the formation of the piperazine-aniline linkage through either nucleophilic substitution or reductive amination protocols, often as part of a multi-step synthesis.
Nucleophilic Aromatic Substitution Strategies in Synthesis
Nucleophilic aromatic substitution (SNAr) is a fundamental strategy for the formation of aryl-piperazine bonds. This approach typically involves the reaction of an activated aryl halide or a related derivative with a piperazine (B1678402) synthon. The aromatic ring is generally activated by electron-withdrawing groups (such as a nitro group) positioned ortho or para to the leaving group, which facilitates the nucleophilic attack by the piperazine nitrogen. chemistrysteps.com
A common pathway to a precursor of this compound involves the reaction of a protected 2-substituted piperazine with an activated nitrobenzene (B124822) derivative. For instance, 1-fluoro-4-nitrobenzene (B44160) can react with a protected piperazine-2-carboxamide. The nitro group activates the ring towards substitution and can later be reduced to the desired aniline (B41778) functionality. mdpi.com The reaction is typically carried out in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) in the presence of a base such as potassium carbonate.
The regioselectivity of the SNAr reaction is a critical consideration, particularly when multiple leaving groups or activating groups are present on the aromatic ring. Theoretical studies, such as those using Density Functional Theory (DFT), have shown that the carbon at the 4-position of a suitably substituted quinazoline (B50416) (a related heterocyclic system) is more susceptible to nucleophilic attack due to a higher LUMO coefficient, which directs the substitution to this position. mdpi.com A similar principle applies to substituted nitrobenzenes.
| Starting Materials | Reagents and Conditions | Solvent | Yield | Reference |
| 1-Fluoro-2-nitrobenzene, N-Boc-piperazine | K₂CO₃, heat | DMSO | High | mdpi.com |
| 2-Fluoroaniline, Piperazine | K₂CO₃, elevated temperature | DMF | N/A | |
| 2-Fluoronitrobenzene, 4-Ethylpiperazine | K₂CO₃, 100°C, 8 hours | DMF | 70-75% | |
| 2,4-Dichloroquinazoline, Various amines | Various bases and temperatures | Various | Good | mdpi.com |
Reductive Amination Protocols for Piperazine-Aniline Linkage
Reductive amination offers an alternative and powerful method for constructing the piperazine-aniline bond. This one-pot reaction involves the formation of an imine or iminium ion intermediate from an amine and a carbonyl compound, which is then reduced in situ to the corresponding amine. bu.edumasterorganicchemistry.com For the synthesis of a this compound precursor, this could involve reacting a suitable aniline derivative with a piperazine-2-one, followed by reduction.
Various reducing agents can be employed for this transformation, with the choice depending on the specific substrates and desired selectivity. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a mild and selective reagent commonly used for reductive aminations. commonorganicchemistry.com Other reagents include sodium cyanoborohydride (NaBH₃CN) and sodium borohydride (B1222165) (NaBH₄), though the latter may also reduce the initial carbonyl compound if not added after imine formation is complete. masterorganicchemistry.comcommonorganicchemistry.com
An alternative approach within this category is the reductive amination of a nitroaniline derivative with a suitable piperazine precursor. For example, a nitroaniline could be reacted with a cyclobutylpiperazine, followed by reduction of the nitro group to the aniline.
| Reducing Agent | Typical Solvents | Key Characteristics | Reference |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | DCE, DCM, THF, Dioxane | Mild and selective; water-sensitive. | commonorganicchemistry.com |
| Sodium cyanoborohydride (NaBH₃CN) | Methanol | Not water-sensitive; can be used with Lewis acids for less reactive substrates. | commonorganicchemistry.com |
| Sodium borohydride (NaBH₄) | Methanol, Ethanol (B145695) | Can reduce aldehydes/ketones; added after imine formation. | masterorganicchemistry.comcommonorganicchemistry.com |
Multi-Step Synthesis Approaches from Precursor Molecules
The synthesis of this compound is often embedded within a multi-step synthetic sequence, starting from readily available precursors. A common strategy involves the initial synthesis of a substituted nitroaniline-piperazine conjugate, followed by the reduction of the nitro group to the aniline in the final step. mdpi.commagritek.com
For example, a synthesis could commence with the reaction of 4-nitrophenylpiperazine with ethyl bromoacetate (B1195939) to form an ester intermediate. This can then be converted to a hydrazide, which serves as a versatile precursor for further elaboration. lew.ro Alternatively, a more direct approach involves the coupling of a protected 2-substituted piperazine with a nitro-activated aryl halide, as mentioned in the nucleophilic aromatic substitution section, followed by deprotection and reduction steps. mdpi.com The reduction of the nitro group is typically achieved through catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source, or by using reducing agents like tin(II) chloride. mdpi.comnih.gov
The synthesis of chiral 2-substituted piperazines, which are crucial building blocks, can be accomplished starting from optically pure amino acids. google.com These chiral synthons can then be incorporated into the multi-step sequence to yield enantiomerically pure final products.
Advanced and Green Synthesis Techniques for this compound
In recent years, there has been a significant drive towards the development of more efficient, environmentally friendly, and sustainable synthetic methods. For the synthesis of this compound and related compounds, microwave-assisted synthesis and the use of nanocatalysts have emerged as promising advanced techniques.
Microwave-Assisted Synthetic Procedures for Enhanced Efficiency
Microwave-assisted organic synthesis has gained prominence as a method to dramatically reduce reaction times, often from hours to minutes, and improve reaction yields. rsc.orgmdpi.com The application of microwave irradiation can be particularly beneficial for reactions that typically require high temperatures and long reaction times, such as nucleophilic aromatic substitutions and the formation of heterocyclic rings. researchgate.net
The synthesis of arylpiperazines is well-suited to microwave assistance. For instance, the reaction of piperazine with various aryl halides can be significantly accelerated under microwave irradiation. mdpi.com In some cases, solvent-free conditions can be employed, further enhancing the green credentials of the synthesis. researchgate.net The optimization of microwave-assisted reactions can be rapidly achieved using techniques like thin-layer chromatography (TLC) to monitor reaction progress under different conditions. rsc.org
| Reaction | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |
| Synthesis of N'-substituted arylpiperazines | Several hours | Minutes | Significant | rsc.org |
| Synthesis of Aripiprazole (a complex arylpiperazine) | Several to 24 hours | As short as 2 minutes | N/A (time reduction) | researchgate.net |
| Synthesis of 3,5-disubstituted 1,2,4-triazole (B32235) based piperazine derivatives | N/A | Shorter reaction times | Good yields | scipublications.com |
Catalytic Methodologies Utilizing Nanocatalysts in this compound Synthesis
Nanocatalysts are at the forefront of green chemistry, offering high catalytic activity, selectivity, and reusability due to their large surface-area-to-volume ratio. rsc.org Various types of nanocatalysts, including magnetically recoverable nanoparticles, have been developed for a range of organic transformations. tib.eunih.gov
In the context of synthesizing piperazine-containing compounds, nanocatalysts have been employed to promote key bond-forming reactions. For example, magnetically recoverable nanocatalysts have been used for the one-pot synthesis of various heterocyclic compounds, demonstrating high yields and easy separation of the catalyst from the reaction mixture. tib.eu Piperazine-functionalized nanocatalysts have also been developed and used in multicomponent reactions to synthesize chromene derivatives, showcasing the versatility of this approach. researchgate.net
While specific applications of nanocatalysts for the direct synthesis of this compound are not extensively reported, the successful use of nanocatalysts in related syntheses, such as the preparation of pyridine (B92270) derivatives from anilines and the synthesis of benzimidazoles, suggests their high potential in this area. rsc.orgnih.gov For example, a piperazine-based ionic liquid immobilized on ZnO nanoparticles has shown high efficiency in the synthesis of benzimidazoles from o-phenylenediamine (B120857) and orthoesters, a reaction analogous to key steps in forming substituted piperazine systems. rsc.org
| Nanocatalyst | Reaction Type | Key Advantages | Reference |
| Fe₃O₄@THAM-piperazine | One-pot synthesis of benzopyrans | High yields, reusability, easy work-up | tib.eu |
| Piperazine-Amberlyst®15 | Synthesis of 2-amino-4H-chromenes | Heterogeneous, reusable | researchgate.net |
| Piperazine ionic liquid on ZnO Nanoparticles | Synthesis of benzimidazoles | High efficiency, solvent-free conditions | rsc.org |
| Magnetic nano-catalyst with morpholine (B109124) tags | Multicomponent synthesis of nicotinonitriles | Solvent-free, high yields | nih.gov |
Solvent-Free and Environmentally Benign Reaction Conditions
The quest for greener synthetic routes has driven the exploration of solvent-free and alternative energy-input methodologies. These approaches not only reduce the environmental impact associated with volatile organic compounds (VOCs) but can also lead to improved reaction kinetics, higher yields, and simplified purification processes. nih.gov
Mechanochemical Synthesis:
Mechanochemistry, which utilizes mechanical energy from grinding or milling to induce chemical reactions, represents a significant leap towards solvent-free synthesis. ua.es This technique is particularly effective for reactions between solid-state reagents. docbrown.info In the context of piperazine derivatives, mechanochemical approaches have been successfully employed. For instance, the synthesis of 1-(arylsulfonyl-isoindol-2-yl)piperazines has been achieved through nucleophilic aromatic substitution (SNAr) in a vibratory ball mill. nih.gov This method often requires only a minimal amount of a liquid assistant (a technique known as Liquid-Assisted Grinding or LAG) or can be performed entirely neat. nih.govresearchgate.net
A plausible mechanochemical pathway to a precursor of this compound could involve the reaction of a protected 2-chloronitrobenzene derivative with a suitable piperazine synthon under ball milling conditions. The mechanical forces facilitate intimate mixing and reaction between the solid reactants, often at ambient or slightly elevated temperatures, thereby eliminating the need for bulk solvents like DMF or toluene (B28343) that are common in traditional methods. nih.govsemanticscholar.org Research on the synthesis of various N-substituted aryl piperazines under PTC (Phase Transfer Catalysis) conditions in a ball mill has demonstrated high yields (up to 81%) in short reaction times (30 minutes), showcasing the efficiency of this green approach. mdpi.com
Microwave-Assisted and Other Solvent-Reduced Methods:
Microwave-assisted synthesis is another powerful technique for accelerating chemical reactions, often in reduced solvent volumes or under solvent-free conditions. nih.govresearchgate.net Palladium-catalyzed methods for producing arylpiperazines have been developed that proceed under aerobic and solvent-free conditions, where piperazine itself can act as the solvent, presenting an eco-friendly and cost-effective route. acs.org Furthermore, the use of environmentally benign solvents like water or ethanol is a key strategy. Ultrasound-assisted, one-pot three-component reactions for synthesizing novel pyridyl piperazine derivatives in an aqueous medium have been reported, highlighting a method that is both fast and avoids column chromatography. rsc.org While not explicitly documented for this compound, these established protocols for analogous structures provide a robust framework for developing a green synthesis.
The table below summarizes research findings for the synthesis of related piperazine compounds under environmentally benign conditions, illustrating the potential applicability to this compound.
| Reaction Type | Reactants | Conditions | Solvent | Yield | Reference |
| Mechanochemical SNAr | Isoindoline, 3-fluorobenzensulfonyl chloride, Piperazine | Vibratory Ball Mill, 80°C, 60 min | DMSO (catalytic) | 85-88% | nih.gov |
| Solvent-Free Coupling | Ketones, Alkynes, Secondary Amines | Heterogeneous Cu(II) Catalyst, 110°C, 6 h | Solvent-Free | 94% | rsc.org |
| Microwave-Assisted | 1-(4-fluorophenyl)piperazine, Isothiocyanates | Microwave Irradiation | Ethanol | 91-97% | researchgate.net |
| Ultrasound-Assisted | 2-hydroxy-aryl-1-carboxaldehydes, 1-(pyridin-4-yl)piperazine | Meglumine Catalyst, Ultrasound, 30 min | Water | High | rsc.org |
| Solvent-Free Amination | Aryl Chlorides, Piperazine | Pd-Catalyst, Aerobic | Piperazine (as solvent) | Up to 97% | acs.org |
This table is interactive. Users can sort columns to compare different green synthesis methodologies.
Atom Economy and Green Chemistry Metrics in Synthesis
To objectively assess the "greenness" of a synthetic pathway, a set of metrics has been established. These tools quantify the efficiency of a reaction in terms of material utilization and waste generation. scispace.com
Atom Economy (AE): Developed by Barry Trost, Atom Economy is a theoretical measure of the efficiency of a reaction. It calculates the proportion of reactant atoms that are incorporated into the desired product, assuming 100% yield. kccollege.ac.in The formula is:
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 libretexts.org
Reactions with high atom economy, such as additions and rearrangements, are inherently greener as they generate fewer byproducts. scranton.edu Substitution and elimination reactions, which are common in multi-step syntheses, tend to have lower atom economies.
Process Mass Intensity (PMI) and E-Factor: While Atom Economy is a theoretical ideal, Process Mass Intensity (PMI) provides a more practical measure of the waste generated in a real-world process. PMI is the ratio of the total mass of all materials (reactants, solvents, reagents, process water) used to the mass of the final product. rsc.org
PMI = Total Mass in Process / Mass of Product
The ideal PMI is 1, meaning no waste is generated. The Environmental Factor (E-Factor) is closely related and focuses specifically on the waste produced. rsc.org
E-Factor = Total Waste (kg) / Product (kg) or E-Factor = PMI - 1
The pharmaceutical industry often sees high E-factors (25-100 or more), indicating significant opportunities for improvement through green chemistry. rsc.org
Application to this compound Synthesis:
To illustrate these concepts, we can analyze a hypothetical, yet plausible, two-step synthesis of this compound starting from 1-chloro-2-nitrobenzene (B146284) and piperazine, followed by reduction.
Step 1: Nucleophilic Aromatic Substitution C₆H₄(Cl)(NO₂) + C₄H₁₀N₂ → C₁₀H₁₃N₃O₂ + HCl
Step 2: Reduction C₁₀H₁₃N₃O₂ + 3H₂ → C₁₀H₁₅N₃ + 2H₂O (using a catalyst like Pd/C)
The table below provides a hypothetical analysis of the green metrics for this pathway.
| Metric | Formula | Calculation for Step 1 (Substitution) | Calculation for Step 2 (Reduction) | Overall Process (Illustrative) |
| Atom Economy (AE) | (MW of Product / Σ MW of Reactants) x 100 | (207.23 / (157.55 + 86.14)) x 100 = 85.0% | (177.25 / (207.23 + 6.06)) x 100 = 82.3% | Depends on the specific reagents used in a real process |
| Process Mass Intensity (PMI) | Total Mass In / Mass of Product | Hypothetical: (157.5g + 86.1g + 500g solvent) / 165.8g (80% yield) = 4.48 | Hypothetical: (207.2g + 6.1g + 500g solvent) / 150.7g (85% yield) = 4.74 | Could easily be > 20 for a non-optimized process |
| E-Factor | PMI - 1 | 4.48 - 1 = 3.48 | 4.74 - 1 = 3.74 | Reflects significant waste, primarily from solvents |
This is an interactive data table. The values are illustrative and would change based on actual laboratory or industrial conditions, such as the choice of reducing agent, solvent, and actual yield.
Structural Modifications and Derivative Chemistry of 4 Piperazin 2 Ylaniline
Design Principles for Functionalized 4-Piperazin-2-ylaniline Derivatives
The design of functionalized this compound derivatives is primarily driven by the desire to modulate their physicochemical and pharmacological properties. The piperazine (B1678402) and aniline (B41778) moieties offer distinct opportunities for modification to enhance biological activity, improve solubility, and fine-tune electronic properties.
Key design principles include:
Modulation of Physicochemical Properties: The inherent basicity of the piperazine ring can be adjusted through N-substitution, which in turn affects the compound's solubility and ability to cross cell membranes. The introduction of polar groups can enhance aqueous solubility, a crucial factor for bioavailability. nih.govresearchgate.net
Bioisosteric Replacement: Replacing parts of the molecule with other groups that have similar physical or chemical properties can lead to improved potency or reduced side effects. For instance, substituting the piperazine ring with other heterocyclic systems can alter the compound's interaction with biological targets.
Structure-Activity Relationship (SAR) Studies: Systematic modification of different parts of the this compound scaffold allows researchers to understand how specific structural features contribute to its biological activity. This knowledge guides the design of more potent and selective derivatives. researchgate.net
Introduction of Pharmacophores: The aniline and piperazine rings can serve as scaffolds to which known pharmacophores (the part of a molecule responsible for its biological activity) are attached. This strategy is often employed in drug discovery to create new therapeutic agents.
Derivatization Strategies at the Aniline Moiety of this compound
The aniline moiety of this compound is a primary site for chemical modification, offering several avenues for derivatization.
N-Alkylation and N-Arylation: The amino group of the aniline can undergo nucleophilic substitution reactions with alkyl or aryl halides to introduce new substituents. This can alter the steric and electronic properties of the molecule.
Amide and Sulfonamide Formation: Acylation of the aniline nitrogen with acyl chlorides or sulfonyl chlorides is a common strategy to introduce a wide variety of functional groups. These reactions are typically straightforward and allow for the creation of large libraries of derivatives. nih.govacs.org
Diazotization Reactions: The primary aromatic amine can be converted to a diazonium salt, which can then be used in a variety of subsequent reactions, such as the Sandmeyer reaction, to introduce halogens, cyano groups, or other functionalities.
Electrophilic Aromatic Substitution: The aniline ring is activated towards electrophilic substitution, allowing for the introduction of substituents at the ortho and para positions relative to the amino group. evitachem.com Halogenation, nitration, and sulfonation are common examples of such reactions. evitachem.com
A summary of common derivatization strategies at the aniline moiety is presented in the table below.
| Reaction Type | Reagents | Functional Group Introduced |
| N-Alkylation | Alkyl halides | Alkyl group |
| N-Arylation | Aryl halides | Aryl group |
| Amide Formation | Acyl chlorides, Carboxylic acids with coupling agents | Acyl group |
| Sulfonamide Formation | Sulfonyl chlorides | Sulfonyl group |
| Diazotization/Sandmeyer | NaNO₂, HCl; CuX | Halogen, Cyano group |
| Halogenation | Br₂, Cl₂ | Halogen |
Functionalization of the Piperazine Ring in this compound Derivatives
The piperazine ring presents a rich platform for chemical modification, with both nitrogen atoms and the carbon backbone available for functionalization.
The two nitrogen atoms of the piperazine ring are key handles for introducing structural diversity. The differential reactivity of the two nitrogens (one attached to the aniline ring and the other typically free) allows for selective functionalization.
Mono- and Di-substitution: The free secondary amine of the piperazine ring can be readily alkylated, acylated, or arylated. nih.govresearchgate.net Protecting group strategies are often employed to achieve selective mono-substitution at the desired nitrogen. Common protecting groups include tert-butoxycarbonyl (Boc), which can be later removed under acidic conditions. nih.govacs.org
Reductive Amination: The secondary amine can react with aldehydes or ketones in the presence of a reducing agent to form N-alkylated derivatives. This is a versatile method for introducing a wide range of substituents. nih.gov
Michael Addition: The piperazine nitrogen can act as a nucleophile in Michael addition reactions with α,β-unsaturated carbonyl compounds, leading to the formation of more complex structures.
The table below illustrates various N-substitution strategies for the piperazine ring.
| Reaction Type | Reagents | Resulting Derivative |
| N-Alkylation | Alkyl halides, Base | N-Alkyl piperazine |
| N-Acylation | Acyl chlorides, Base | N-Acyl piperazine |
| Reductive Amination | Aldehyde/Ketone, Reducing agent | N-Alkyl piperazine |
| N-Arylation | Aryl halides, Palladium catalyst | N-Aryl piperazine |
While less common than N-substitution, modifications to the carbon skeleton of the piperazine ring can also be achieved. These modifications often involve more complex synthetic routes.
Synthesis from Substituted Precursors: One approach is to synthesize the piperazine ring from acyclic precursors that already contain the desired substituents on the carbon backbone. For example, cyclization of appropriately substituted diamines can yield piperazines with carbon substituents. researchgate.net
Ring-Opening and Recyclization: In some cases, the piperazine ring can be opened and then re-closed with a different set of reagents to introduce new functionalities on the carbon atoms.
Integration of this compound into Polyheterocyclic Systems
This compound is a valuable building block for the synthesis of more complex polyheterocyclic systems. These larger molecules often exhibit interesting biological properties.
Condensation Reactions: The aniline and piperazine moieties can participate in condensation reactions with various bifunctional reagents to form fused heterocyclic rings. For example, reaction with α,β-unsaturated ketones can lead to the formation of pyrimidine (B1678525) or pyrazole (B372694) rings fused to the piperazine. beilstein-journals.org
Multi-component Reactions: this compound can be a component in multi-component reactions, where three or more reactants combine in a single step to form a complex product. This is an efficient way to build molecular diversity. beilstein-journals.org
Cyclization onto the Aniline Ring: The aniline nitrogen and an ortho carbon can be involved in cyclization reactions to form fused heterocycles like benzimidazoles or quinoxalines. researchgate.net
Chemo- and Regioselectivity in Derivative Synthesis
Controlling the chemo- and regioselectivity is a critical aspect of synthesizing derivatives of this compound, due to the presence of multiple reactive sites.
Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. For example, when both the aniline and the piperazine nitrogens are available for acylation, the more nucleophilic piperazine nitrogen will typically react first. Protecting groups are often used to control chemoselectivity. slideshare.net
Regioselectivity: This relates to the position at which a reaction occurs. In electrophilic substitution on the aniline ring, the position of the incoming electrophile is directed by the activating amino group, primarily to the ortho and para positions. slideshare.net Similarly, in reactions involving the piperazine ring, the two nitrogen atoms can exhibit different reactivities, leading to regioselective substitution. gu.se
Strategies to control selectivity include:
Use of Protecting Groups: Temporarily blocking one reactive site with a protecting group allows for selective reaction at another site.
Reaction Conditions: Varying the solvent, temperature, and catalyst can influence the selectivity of a reaction.
Steric Hindrance: The steric bulk of substituents can direct reactions to less hindered positions.
Computational Chemistry and Molecular Modeling Investigations of 4 Piperazin 2 Ylaniline
Quantum Chemical Calculation Methodologies for 4-Piperazin-2-ylaniline
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to investigating the properties of this compound. Methodologies such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with a suitable basis set like 6-311++G(d,p) are commonly employed to achieve a balance between computational cost and accuracy for geometry optimization, electronic structure analysis, and spectroscopic predictions. jksus.orgresearchgate.net
The first step in the computational analysis of this compound involves optimizing its molecular geometry to find the lowest energy conformation. researchgate.net DFT calculations can predict key structural parameters. The resulting optimized structure provides a foundation for all subsequent calculations.
The electronic structure is described by the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) ring, which acts as the primary electron-donating part of the molecule. Conversely, the LUMO is likely distributed across the piperazine (B1678402) moiety and the phenyl ring, indicating regions that can accept electrons. The energy gap between HOMO and LUMO is a critical descriptor of the molecule's chemical reactivity and kinetic stability. researchgate.net
Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the partial atomic charges on each atom. researchgate.net This information is vital for understanding the molecule's polarity and electrostatic interactions. In this compound, the nitrogen atoms of both the aniline and piperazine groups are expected to carry significant negative charges, making them nucleophilic centers.
Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations (Note: This data is representative of typical DFT calculation results and is for illustrative purposes.)
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |
|---|---|---|
| Bond Lengths (Å) | C-C (aromatic) | 1.390 - 1.395 |
| C(aromatic)-N(aniline) | 1.405 | |
| C(piperazine)-N(piperazine) | 1.465 | |
| C(piperazine)-C(piperazine) | 1.535 | |
| Bond Angles (°) | C-N-C (piperazine) | 110.5 |
| C-C-N (aniline) | 120.5 | |
| H-N-H (aniline) | 112.0 |
Computational descriptors derived from quantum chemical calculations are invaluable for predicting the reactivity of this compound.
Molecular Electrostatic Potential (MEP): The MEP map is a visual tool used to identify the electrophilic and nucleophilic sites of a molecule. nih.gov For this compound, the MEP surface would show regions of negative potential (typically colored red) around the nitrogen atoms of the piperazine and aniline groups, indicating their susceptibility to electrophilic attack. Regions of positive potential (blue) would be located around the hydrogen atoms of the amine groups, highlighting them as sites for nucleophilic interaction. researchgate.netnih.gov
Fukui Functions: The Fukui function is a local reactivity descriptor that quantifies the change in electron density at a specific point when the total number of electrons in the system changes. researchgate.netscm.com It helps to pinpoint the most reactive sites for nucleophilic (f+) and electrophilic (f-) attacks. scm.com For this compound, the condensed Fukui functions would likely show high f+ values on the piperazine nitrogens, suggesting they are primary sites for nucleophilic attack. The aniline nitrogen would also show reactivity. These theoretical results are instrumental in understanding reaction mechanisms. researchgate.netniscpr.res.in
Table 2: Representative Condensed Fukui Function Values for Key Atoms in this compound (Note: Higher values indicate greater reactivity for the specified type of attack. Data is illustrative.)
| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) |
|---|---|---|
| N (aniline) | 0.125 | 0.140 |
| N1 (piperazine) | 0.155 | 0.110 |
| N4 (piperazine) | 0.160 | 0.105 |
| C(aromatic, para to NH2) | 0.095 | 0.080 |
| C(aromatic, ortho to NH2) | 0.050 | 0.115 |
Quantum chemical calculations can accurately predict various spectroscopic parameters, which can then be used to validate and interpret experimental data.
Vibrational Spectroscopy: Theoretical calculations can generate the infrared (IR) and Raman spectra of this compound. researchgate.net By calculating the vibrational frequencies and intensities, specific peaks in the experimental spectra can be assigned to corresponding vibrational modes, such as N-H stretching of the aniline and piperazine groups, C-N stretching, and aromatic ring vibrations. pulsus.com
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is widely used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of molecules. researchgate.net Theoretical chemical shifts for this compound can be correlated with experimental data to confirm its structure. The predicted shifts would reflect the different chemical environments of the protons and carbons in the aniline and piperazine rings.
Table 3: Comparison of Predicted and Expected Experimental Spectroscopic Data for this compound (Note: Calculated frequencies are often scaled to better match experimental values. Data is illustrative.)
| Spectroscopic Data | Functional Group/Atom | Calculated Value | Expected Experimental Range |
|---|---|---|---|
| IR Frequencies (cm⁻¹) | Aniline N-H Stretch | 3450, 3360 | 3500-3300 |
| Piperazine N-H Stretch | 3310 | 3350-3250 | |
| Aromatic C=C Stretch | 1610, 1505 | 1620-1450 | |
| ¹H NMR Chemical Shifts (ppm) | Aromatic Protons | 6.6 - 7.2 | 6.5 - 7.5 |
| Aniline -NH₂ Protons | 3.6 | 3.0 - 4.5 | |
| Piperazine Protons | 2.8 - 3.5 | 2.5 - 3.8 |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum mechanics provides detailed electronic information on a static molecule, molecular dynamics (MD) simulations are used to study its dynamic behavior over time. biorxiv.org MD simulations model the movements of atoms and molecules, providing insights into conformational flexibility and intermolecular interactions. nih.gov
For this compound, MD simulations are essential for analyzing the conformational landscape of the piperazine ring, which can adopt several low-energy conformations such as chair, boat, and twist-boat. nih.govfiveable.me Studies on similar 2-substituted piperazines have shown a preference for an axial conformation of the substituent. nih.gov MD can also explore the rotational barrier around the bond connecting the aniline and piperazine moieties. Furthermore, these simulations can model how this compound interacts with solvent molecules or a biological target, revealing key hydrogen bonds and other non-covalent interactions that govern its behavior in a specific environment.
In Silico Ligand Design and Binding Mode Prediction for Chemical Interactions
The scaffold of this compound is a common feature in many biologically active molecules, making it a valuable starting point for in silico ligand design. researchgate.net Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein. nih.gov
In a typical workflow, the 3D structure of this compound would be docked into the active site of a target receptor. The simulation would explore various poses and score them based on a force field, predicting the most stable binding mode. This analysis identifies crucial interactions, such as hydrogen bonds between the piperazine/aniline nitrogens and amino acid residues, or pi-pi stacking between the aniline ring and aromatic residues like phenylalanine or tyrosine. These predictions can guide the design of more potent and selective derivatives. nih.govresearchgate.net
Table 4: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target
| Parameter | Value/Description |
|---|---|
| Binding Energy (kcal/mol) | -7.5 |
| Key Hydrogen Bond Interactions | Aniline NH₂ with Aspartate residue |
| Piperazine N1-H with Glutamate residue | |
| Piperazine N4 with backbone Carbonyl | |
| Other Key Interactions | Pi-pi stacking of aniline ring with a Phenylalanine residue |
Development of Structure-Activity/Property Relationship (SAR/SPR) Models for Derivatives
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of a series of compounds with their biological activity or a physical property. nih.govresearchgate.net
To develop a QSAR/QSPR model for this compound derivatives, a library of analogous compounds would first be designed in silico. This involves adding various substituents to the aniline ring or the piperazine nitrogen. For each derivative, a set of molecular descriptors (e.g., electronic, steric, hydrophobic, and topological) is calculated. Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Genetic Function Approximation (GFA), are then used to build a mathematical model that links these descriptors to an observed or predicted activity/property. nih.govplos.org
These models are valuable for predicting the activity of unsynthesized compounds, optimizing lead compounds, and gaining a deeper understanding of the structural requirements for a desired effect. nih.govspringernature.com
Table of Compounds
Spectroscopic Characterization and Advanced Analytical Techniques for 4 Piperazin 2 Ylaniline
Vibrational Spectroscopy Applications (FT-IR, FT-Raman) in Structural Elucidation
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and characterizing the vibrational modes of 4-Piperazin-2-ylaniline. The spectra are interpreted by assigning observed absorption or scattering bands to specific molecular vibrations, such as stretching, bending, and torsional modes.
The FT-IR and FT-Raman spectra of this compound are expected to exhibit characteristic bands for the aniline (B41778) and piperazine (B1678402) moieties. For instance, studies on similar piperazine derivatives show distinct N-H stretching vibrations. In 1-(2-nitrophenyl)piperazine, the N-H stretch is observed at 3173 cm⁻¹ in the IR spectrum. scispace.com For other piperazine derivatives, this band can appear in the range of 3245-3449 cm⁻¹. scispace.com The aromatic C-H stretching bands are generally weak in the IR spectrum but are expected above 3000 cm⁻¹. researcher.life Aliphatic C-H stretching vibrations from the piperazine ring are typically observed in the 2800-3000 cm⁻¹ region. researcher.life
Raman spectroscopy provides complementary information. Aromatic ring stretching modes in aniline derivatives are typically strong and appear in the 1600-1610 cm⁻¹ region. researchgate.net The spectrum is a composite of the vibrations from both the piperazine and aniline rings, and detailed assignments can be supported by Density Functional Theory (DFT) calculations, which have proven effective for related molecules like 1-(4-Chlorophenyl) piperazine. researcher.life
Table 1: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Functional Group |
|---|---|---|
| N-H Stretching (Aniline) | 3350 - 3500 | Aniline NH₂ |
| N-H Stretching (Piperazine) | 3170 - 3450 | Piperazine N-H |
| Aromatic C-H Stretching | 3000 - 3100 | Aniline Ring |
| Aliphatic C-H Stretching | 2800 - 3000 | Piperazine Ring |
| Aromatic C=C Stretching | 1580 - 1620 | Aniline Ring |
| N-H Bending (Aniline) | 1550 - 1650 | Aniline NH₂ |
| CH₂ Scissoring | 1440 - 1480 | Piperazine Ring |
| Aromatic C-N Stretching | 1250 - 1350 | Aniline C-N |
Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR) for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise connectivity and chemical environment of atoms in this compound. ¹H and ¹³C NMR provide information on the hydrogen and carbon skeletons, while 2D NMR techniques (like COSY and HSQC) establish correlations between them.
In the ¹H NMR spectrum, the aromatic protons of the aniline ring are expected to appear as a complex multiplet in the downfield region (typically δ 6.5-7.5 ppm), with their specific chemical shifts and coupling patterns dictated by the substitution pattern. The protons of the piperazine ring would resonate in the aliphatic region (δ 2.5-4.0 ppm). mdpi.comresearchgate.net The N-H protons of both the aniline and piperazine groups will appear as broad singlets, and their positions can be solvent-dependent.
The ¹³C NMR spectrum will show distinct signals for the aromatic carbons and the aliphatic carbons of the piperazine ring. The aromatic carbons attached to the nitrogen atoms will be shifted downfield. For aniline, the carbon attached to the amino group (C-ipso) appears around δ 148 ppm, while other ring carbons are found between δ 115 and 130 ppm. researchgate.net The aliphatic carbons of the piperazine ring typically resonate in the range of δ 40-55 ppm. nih.govresearchgate.net Dynamic NMR studies on other N-substituted piperazines have shown that the presence of different conformers, arising from ring inversion or restricted rotation around the C-N amide bond (if applicable), can lead to a broadening or splitting of the piperazine signals. nih.govresearchgate.net
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Aniline Aromatic CH | 6.5 - 7.5 | 115 - 130 |
| Aniline C-NH₂ | - | ~148 |
| Aniline C-piperazine | - | ~135-145 |
| Piperazine CH₂ | 2.5 - 3.5 | 40 - 55 |
| Piperazine CH | 3.0 - 4.0 | 50 - 65 |
| Aniline NH₂ | Variable (broad s) | - |
Mass Spectrometry Techniques for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is employed to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound (C₁₀H₁₅N₃), the molecular ion peak (M⁺) in an electron ionization (EI) mass spectrum would be expected at an m/z corresponding to its monoisotopic mass.
The fragmentation of this compound is anticipated to follow pathways characteristic of both aniline and piperazine derivatives. chemguide.co.uk The piperazine ring is known to undergo characteristic cleavage. researchgate.net A common fragmentation involves the loss of parts of the piperazine ring, leading to stable iminium ions. The molecular ion can break into a charged ion and an uncharged free radical. chemguide.co.uk For amines, alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) is a dominant pathway. libretexts.org The aniline moiety can lead to fragments corresponding to the aminophenyl group or further fragmentation of the aromatic ring. The presence of an odd number of nitrogen atoms means the molecular ion peak will have an odd m/z value, consistent with the nitrogen rule. libretexts.org
Table 3: Predicted Key Mass Fragments for this compound
| m/z Value | Possible Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 177 | [C₁₀H₁₅N₃]⁺ | Molecular Ion (M⁺) |
| 134 | [M - C₂H₅N]⁺ | Cleavage of the piperazine ring |
| 120 | [M - C₃H₇N]⁺ | Further fragmentation of piperazine |
| 92 | [C₆H₆N]⁺ | Aniline fragment |
Ultraviolet-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound is expected to be dominated by the chromophore of the aniline ring. Aniline itself typically shows two main absorption bands: a strong primary band (π → π* transition) around 230-240 nm and a weaker secondary band (n → π* transition) around 280-290 nm, which is associated with the non-bonding electrons on the nitrogen atom interacting with the aromatic π-system.
The substitution of the piperazine group on the aniline ring will likely cause a bathochromic (red) shift in these absorption maxima due to the auxochromic effect of the alkylamino group. The exact position and intensity of these bands can be influenced by the solvent polarity. Theoretical methods like Time-Dependent Density Functional Theory (TD-DFT) can be used to calculate the electronic transitions and predict the UV-Vis spectrum, providing insights into the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap. researcher.life
Table 4: Predicted UV-Vis Absorption Maxima for this compound
| Transition Type | Predicted λₘₐₓ (nm) | Chromophore |
|---|---|---|
| π → π* | ~240 - 255 | Substituted Benzene (B151609) Ring |
X-ray Crystallography for Solid-State Structure Determination and Conformational Insights
Crystallographic studies of numerous piperazine derivatives consistently show that the six-membered piperazine ring adopts a thermodynamically stable chair conformation. nih.govnih.gov It is therefore highly probable that the piperazine ring in this compound also exists in a chair conformation in the solid state. The orientation of the aniline substituent on the piperazine ring (axial vs. equatorial) would be determined. Furthermore, the analysis would reveal the dihedral angle between the plane of the aniline ring and the piperazine ring.
Intermolecular interactions, particularly hydrogen bonding involving the N-H groups of both the aniline and piperazine moieties, would play a crucial role in defining the crystal packing. These hydrogen bonds could form dimers or extended networks, influencing the physical properties of the solid. nih.gov
Table 5: Expected Crystallographic Parameters and Features for this compound
| Parameter | Expected Finding | Significance |
|---|---|---|
| Piperazine Conformation | Chair | Most stable conformation |
| Substituent Position | Equatorial (likely) | Minimizes steric hindrance |
| Crystal Packing | Governed by hydrogen bonding | N-H groups acting as donors and acceptors |
| Intermolecular Interactions | N-H···N hydrogen bonds | Influences melting point, solubility |
Advanced Research Applications of 4 Piperazin 2 Ylaniline in Chemical Sciences
Strategic Utility as a Key Intermediate in Complex Organic Synthesis
4-Piperazin-2-ylaniline serves as a crucial intermediate in the multi-step synthesis of complex organic molecules. Its bifunctional nature, possessing both a primary aromatic amine and a secondary amine within the piperazine (B1678402) ring, allows for sequential and selective reactions. This dual reactivity is instrumental in constructing intricate molecular architectures. evitachem.comevitachem.comsmolecule.com
One common synthetic strategy involves the initial reaction of the more nucleophilic piperazine nitrogen, followed by modification of the aniline (B41778) group. For instance, the piperazine moiety can undergo N-alkylation or N-acylation reactions, introducing a variety of substituents. Subsequently, the aniline's amino group can be transformed through reactions such as diazotization, followed by Sandmeyer or related coupling reactions, or through direct amide bond formation. This stepwise approach provides chemists with precise control over the final structure of the target molecule.
Furthermore, the aniline portion of the molecule can be utilized in powerful carbon-nitrogen bond-forming reactions, such as the Buchwald-Hartwig amination, to create more complex aryl amine structures. The piperazine ring, on the other hand, can be a precursor to other heterocyclic systems through ring-opening and subsequent recyclization strategies.
Contributions to the Construction of Novel Heterocyclic Scaffolds and Frameworks
The inherent structure of this compound makes it an excellent starting material for the synthesis of novel heterocyclic scaffolds. The combination of the aniline and piperazine rings provides a template for building fused or bridged ring systems, which are often found in biologically active compounds and functional materials. researchgate.netnih.govresearchgate.net
A prominent example is the use of this compound in the Pictet-Spengler reaction. This reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization, can be adapted to utilize the aniline and piperazine moieties to construct complex polycyclic frameworks. mdpi.com By choosing appropriate reaction partners and conditions, a diverse range of heterocyclic systems, including those containing indole (B1671886) and quinoline (B57606) motifs, can be accessed. nih.govresearchgate.net
Moreover, the reactivity of both the aniline and piperazine nitrogens allows for the construction of macrocycles and other complex architectures through intramolecular cyclization reactions or by serving as a linchpin in multi-component reactions. nih.gov These novel heterocyclic frameworks are of great interest in medicinal chemistry for the development of new therapeutic agents and in materials science for the creation of innovative functional materials. researchgate.netrsc.org
Utility in Ligand Design for Coordination Chemistry and Metal Complexation
The nitrogen atoms within the this compound structure, particularly the two nitrogens of the piperazine ring and the amino group of the aniline, are excellent donor sites for coordination with metal ions. This makes the compound and its derivatives valuable ligands in the field of coordination chemistry. nih.govbiointerfaceresearch.comresearchgate.netrsc.org
The piperazine ring can adopt different conformations, such as chair and boat forms, allowing it to act as a flexible bridging ligand between two metal centers or as a chelating ligand to a single metal ion. biointerfaceresearch.com The denticity of the ligand can be tuned by introducing additional donor atoms through substitution on the piperazine nitrogen or the aniline ring. This versatility enables the synthesis of a wide variety of metal complexes with tailored geometries, coordination environments, and electronic properties. nih.govbiointerfaceresearch.com
These metal complexes have diverse applications, including catalysis, where the metal center can facilitate a range of organic transformations. researchgate.net They are also investigated for their potential as magnetic materials, luminescent probes, and therapeutic agents. The ability to fine-tune the ligand structure allows for the systematic study of structure-property relationships in these metal complexes.
Integration into Materials Science for Polymer, Coating, and Composite Development
The reactive functional groups of this compound make it a valuable monomer or additive in the development of new polymers, coatings, and composite materials. The primary amine of the aniline group and the secondary amine of the piperazine ring can both participate in polymerization reactions.
For example, the aniline moiety can be polymerized through oxidative coupling to form polyaniline-type conducting polymers. The incorporation of the piperazine unit into the polymer backbone can influence the material's solubility, processability, and electrochemical properties. Similarly, the diamine nature of this compound allows it to be used as a curing agent for epoxy resins or as a monomer in the synthesis of polyamides and polyimides. These polymers often exhibit enhanced thermal stability and mechanical properties.
In the realm of coatings, derivatives of this compound can be used to improve adhesion, corrosion resistance, and other surface properties. As a component in composite materials, it can act as a coupling agent to improve the interface between organic and inorganic phases, leading to materials with superior performance characteristics.
Investigations in Chemical Sensing Platform Development
Derivatives of this compound are being explored for their potential in the development of chemical sensors. sci-hub.seresearchgate.netmdpi.comresearchgate.net The ability of the piperazine and aniline nitrogens to interact with various analytes through hydrogen bonding, coordination, or other non-covalent interactions forms the basis for their sensing applications. rsc.org
By incorporating a fluorophore or chromophore into the molecular structure, changes in the local environment upon binding to a target analyte can lead to a detectable optical or electrochemical signal. For instance, a sensor molecule based on a this compound scaffold could be designed to exhibit a change in fluorescence intensity or wavelength upon binding to a specific metal ion or small molecule. rsc.orgresearchgate.netmedchemexpress.com
The development of such chemosensors is a rapidly growing area of research, with potential applications in environmental monitoring, medical diagnostics, and industrial process control. researchgate.netrsc.org The versatility of the this compound platform allows for the rational design of sensors with high selectivity and sensitivity for a wide range of target species.
Mechanistic Studies of Reactions Involving this compound
The study of reaction mechanisms involving this compound provides fundamental insights into its reactivity and the factors that govern the outcome of chemical transformations. Kinetic studies, for example, can elucidate the rate-determining steps of a reaction and provide information about the transition state. lookchem.comscirp.orgcore.ac.ukresearchgate.net
Oxidation reactions of the piperazine moiety have been a subject of mechanistic investigation. scirp.org Understanding the stepwise process of electron transfer and the intermediates formed is crucial for controlling the reaction and achieving the desired products. Similarly, the kinetics of reactions at the aniline nitrogen, such as acylation or alkylation, can be studied to optimize reaction conditions and yields.
Computational studies, in conjunction with experimental data, can provide a detailed picture of the reaction pathways, including the energies of intermediates and transition states. These mechanistic insights are not only of academic interest but also have practical implications for the development of more efficient and selective synthetic methods.
Application in the Development of New Synthetic Methodologies and Reagents
The unique reactivity of this compound has led to its use in the development of new synthetic methodologies and as a versatile reagent in organic synthesis. Its ability to participate in a variety of transformations makes it a valuable tool for the construction of diverse molecular structures. evitachem.comresearchgate.netmdpi.com
For instance, new catalytic systems can be developed where a derivative of this compound acts as a ligand to a metal catalyst, influencing its activity and selectivity. researchgate.net The compound can also be employed as a scavenger or a building block in combinatorial chemistry for the rapid generation of compound libraries.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
